molecular formula C23H16N2O2S B2450131 4-acetyl-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide CAS No. 868377-58-6

4-acetyl-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide

Cat. No.: B2450131
CAS No.: 868377-58-6
M. Wt: 384.45
InChI Key: DIKUHTLZCFLWEH-VHXPQNKSSA-N
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Description

4-acetyl-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a versatile compound with a unique structure that finds applications in various scientific fields. Its structure includes a benzothiazole moiety, which is known for its significant biological and chemical properties.

Preparation Methods

The synthesis of 4-acetyl-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide can be achieved through various synthetic routes. One common method involves the condensation of 4-acetylbenzoyl chloride with 3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-amine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. This approach ensures consistent quality and reduces the production time compared to batch processes .

Chemical Reactions Analysis

4-acetyl-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure high selectivity and yield. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-acetyl-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound exhibits significant biological activity and is used in the development of new pharmaceuticals and bioactive molecules.

    Industry: The compound is used in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-acetyl-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, leading to the modulation of biological processes. The compound can inhibit or activate specific pathways, resulting in its therapeutic effects .

Comparison with Similar Compounds

4-acetyl-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide can be compared with other benzothiazole derivatives, such as:

    2-arylbenzothiazoles: These compounds also exhibit significant biological activity and are used in similar applications, including pharmaceuticals and materials science.

    Benzothiazole-based anti-tubercular compounds: These derivatives have been shown to possess potent anti-tubercular activity and are used in the development of new anti-tubercular drugs.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other benzothiazole derivatives .

Properties

IUPAC Name

4-acetyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O2S/c1-3-14-25-20-13-12-17-6-4-5-7-19(17)21(20)28-23(25)24-22(27)18-10-8-16(9-11-18)15(2)26/h1,4-13H,14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKUHTLZCFLWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C4=CC=CC=C4C=C3)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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